1-(2-Bromoethoxy)-2,3-difluorobenzene

Description

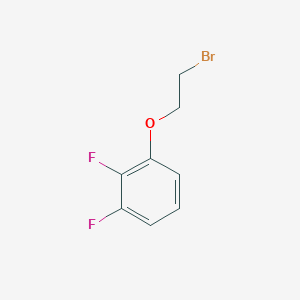

1-(2-Bromoethoxy)-2,3-difluorobenzene is a halogenated aromatic ether characterized by a benzene ring substituted with two fluorine atoms at the 2- and 3-positions and a 2-bromoethoxy group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromoethoxy moiety serves as a reactive handle for further functionalization, while the fluorine atoms enhance its electronic and steric properties, influencing reactivity and binding interactions .

Properties

CAS No. |

426843-00-7 |

|---|---|

Molecular Formula |

C8H7BrF2O |

Molecular Weight |

237.04 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-2,3-difluorobenzene |

InChI |

InChI=1S/C8H7BrF2O/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2 |

InChI Key |

AUSYOIWBSUAQFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to the following analogues (similarity scores provided in ):

1-Bromo-2,3-difluoro-4-methoxybenzene (Similarity: 0.91)

- Structure : Differs by a methoxy group at the 4-position instead of bromoethoxy.

- The absence of an ethoxy spacer alters steric bulk and electronic effects.

- Synthesis : Prepared via demethylation using BBr₃ (similar to ), yielding high-purity products through controlled reaction conditions .

1-Bromo-4-ethoxy-2,3-difluorobenzene (Similarity: 0.88)

- Structure : Ethoxy group replaces bromoethoxy at the 4-position.

- Impact : Ethoxy is less reactive than bromoethoxy, limiting utility in cross-coupling reactions. Molecular weight (237.04 g/mol) is lower than the target compound (271.49 g/mol) due to the absence of bromine .

- Applications : Used in synthesizing liquid crystals and surfactants, where reduced reactivity is advantageous .

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS: 175203-19-7)

- Structure : Chloroethoxy substituent at the 2-position and fluorines at 3,5-positions.

- Impact : Chlorine’s electronegativity increases polarity compared to bromine, altering solubility and reactivity. The 3,5-difluoro pattern may enhance symmetry in crystal packing .

- Physicochemical Properties : Higher molecular weight (271.49 g/mol) due to chlorine .

Physicochemical Properties

*Calculated from molecular formula; exact value may vary.

Key Observations :

- Halogen type (Br vs. Cl) significantly affects molecular weight and reactivity.

- Fluorine positioning (2,3 vs. 3,5) influences electronic effects and intermolecular interactions.

- Bromoethoxy derivatives exhibit higher acute toxicity thresholds (LD₅₀ >2,000 mg/kg), suggesting low immediate hazard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.